

Application Notes and Protocols: Measuring H3K9me3 Levels Following OTS193320 Treatment

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Compound of Interest

Compound Name: OTS193320

Cat. No.: B10854419

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Introduction

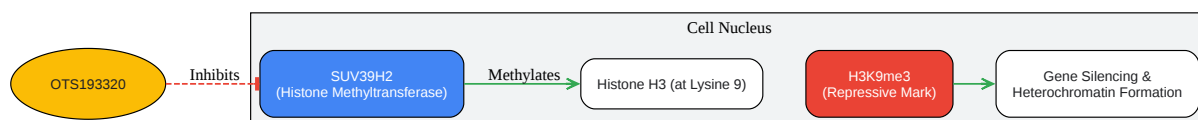
OTS193320 is a small molecule inhibitor of the histone methyltransferase SUV39H2.^{[1][2][3]} SUV39H2 is a key enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a post-translational modification associated with gene silencing and heterochromatin formation. Dysregulation of H3K9me3 levels is implicated in various diseases, including cancer. **OTS193320** treatment has been shown to decrease global H3K9me3 levels in cancer cells, leading to apoptotic cell death.^{[1][2][3][4]} These application notes provide detailed protocols for measuring the reduction in H3K9me3 levels in response to **OTS193320** treatment using standard molecular biology techniques.

Data Presentation

The following table summarizes the quantitative data on the effect of **OTS193320** on H3K9me3 levels in breast cancer cell lines.

Cell Line	Treatment	Method	Quantitative Result	Reference
MDA-MB-231	0.1 μ M OTS193320 for 24 hours	Western Blot	~20% reduction in H3K9me3	Vougiouklakis et al., 2018[1]
MDA-MB-231	0.5 μ M OTS193320 for 24 hours	Western Blot	~60% reduction in H3K9me3	Vougiouklakis et al., 2018[1]
BT-20	0.1 μ M OTS193320 for 24 hours	Western Blot	~25% reduction in H3K9me3	Vougiouklakis et al., 2018[1]
BT-20	0.5 μ M OTS193320 for 24 hours	Western Blot	~70% reduction in H3K9me3	Vougiouklakis et al., 2018[1]
MDA-MB-231	0.5 μ M OTS193320 for 24 hours	Immunofluorescence	Significant reduction in nuclear H3K9me3 intensity	Vougiouklakis et al., 2018[1]

Signaling Pathway



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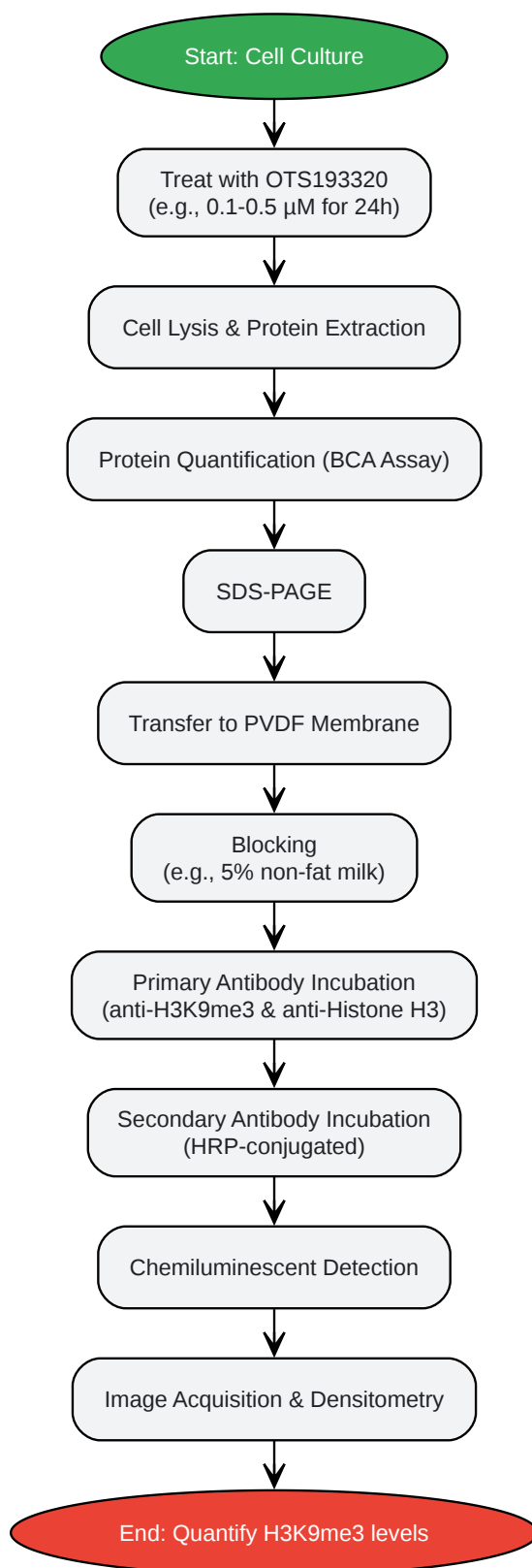
Caption: Mechanism of **OTS193320** action on H3K9me3.

Experimental Protocols

Western Blot for H3K9me3 Detection

This protocol describes the detection and quantification of H3K9me3 levels in cell lysates following **OTS193320** treatment.

a. Experimental Workflow



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Caption: Western blot workflow for H3K9me3 analysis.

b. Detailed Protocol

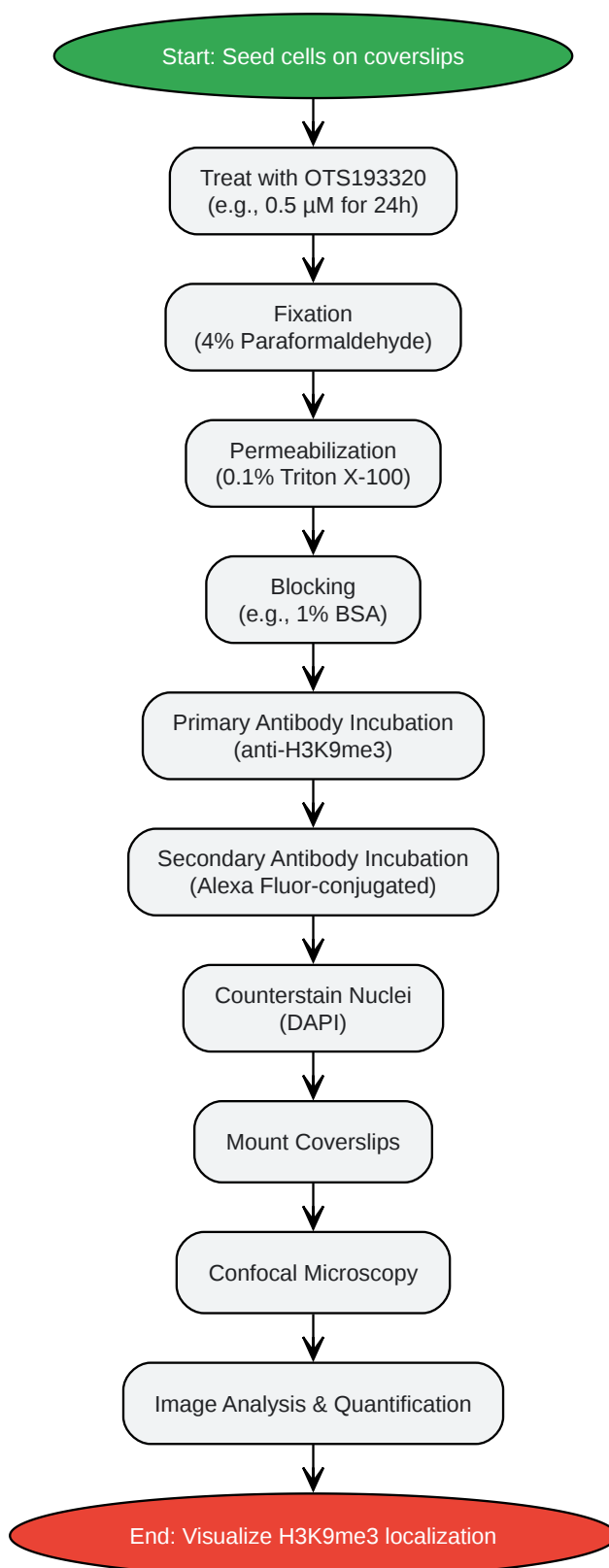
- Cell Culture and Treatment:
 - Plate MDA-MB-231 or BT-20 cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with desired concentrations of **OTS193320** (e.g., 0.1 μ M and 0.5 μ M) or DMSO as a vehicle control for 24 hours.
- Protein Extraction:
 - Wash cells twice with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape the cells and collect the lysate.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each sample using a BCA protein assay kit.
- SDS-PAGE and Western Blotting:
 - Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
 - Load equal amounts of protein (20-30 μ g) per lane onto a 15% SDS-polyacrylamide gel.
 - Run the gel at 100V until the dye front reaches the bottom.
 - Transfer the proteins to a PVDF membrane at 100V for 1 hour.
 - Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against H3K9me3 (e.g., 1:1000 dilution) and Histone H3 (as a loading control, e.g., 1:1000 dilution) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detection and Analysis:
 - Develop the blot using an enhanced chemiluminescence (ECL) detection reagent.
 - Capture the image using a chemiluminescence imaging system.
 - Perform densitometric analysis using ImageJ or similar software to quantify the band intensities. Normalize the H3K9me3 signal to the Histone H3 signal.

Immunofluorescence for H3K9me3 Visualization

This protocol allows for the in-situ visualization and quantification of nuclear H3K9me3 levels.

a. Experimental Workflow



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Caption: Immunofluorescence workflow for H3K9me3 analysis.

b. Detailed Protocol

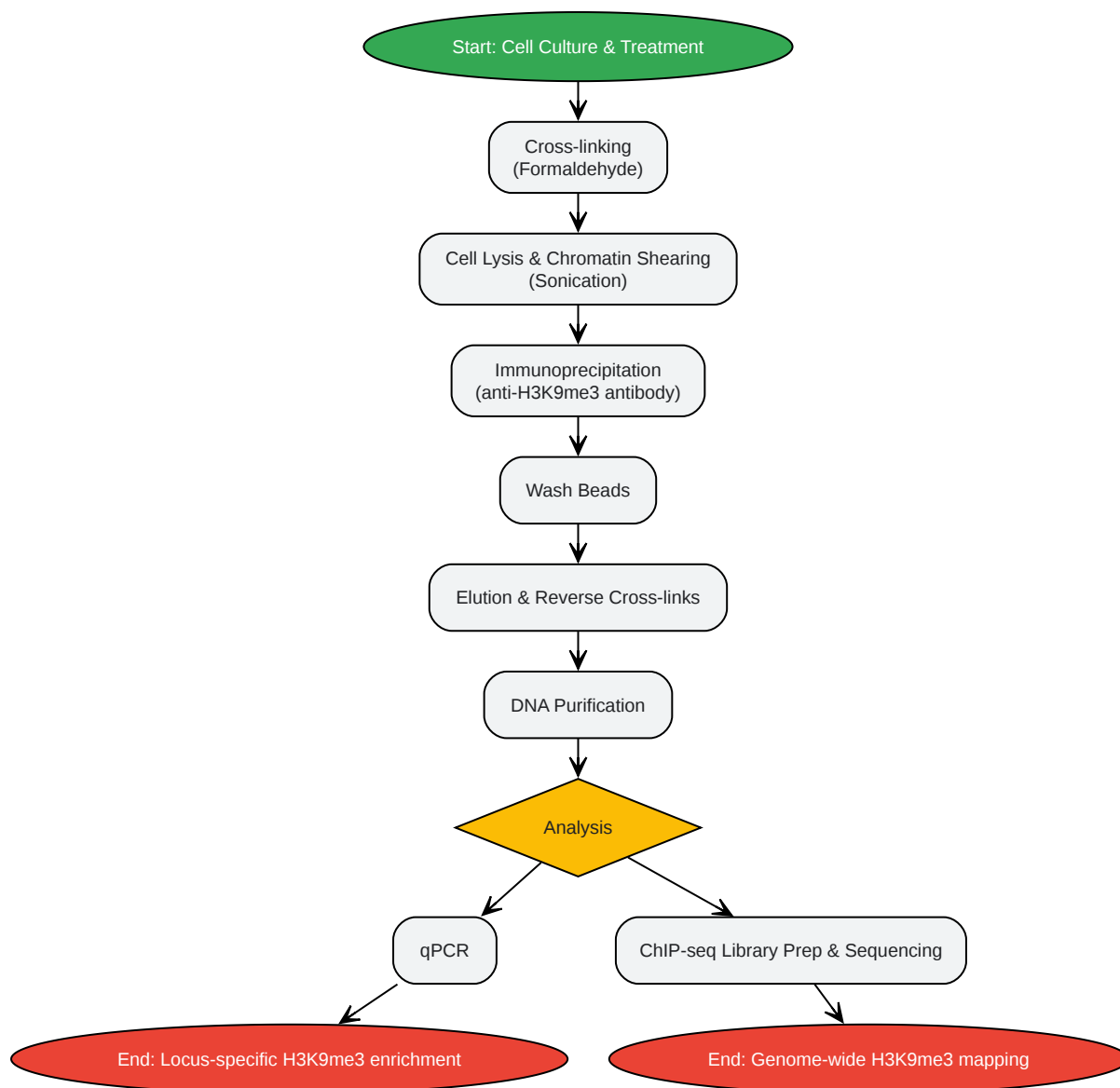
- Cell Culture and Treatment:
 - Seed MDA-MB-231 cells on glass coverslips in a 24-well plate.
 - Allow cells to adhere and grow to 50-60% confluency.
 - Treat cells with 0.5 μ M **OTS193320** or DMSO for 24 hours.
- Fixation and Permeabilization:
 - Wash cells twice with PBS.
 - Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash three times with PBS.
- Immunostaining:
 - Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
 - Incubate with anti-H3K9me3 primary antibody (e.g., 1:500 dilution) in blocking buffer for 1 hour at room temperature or overnight at 4°C.
 - Wash three times with PBST.
 - Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG, 1:1000 dilution) in blocking buffer for 1 hour at room temperature in the dark.
 - Wash three times with PBST.
- Mounting and Imaging:

- Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
- Wash twice with PBS.
- Mount the coverslips onto glass slides using an anti-fade mounting medium.
- Acquire images using a confocal microscope.
- Image Analysis:
 - Quantify the mean fluorescence intensity of nuclear H3K9me3 staining using software such as ImageJ. Define the nuclear region of interest (ROI) based on the DAPI signal.

Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq)

ChIP assays can be employed to investigate the genome-wide distribution of H3K9me3 and how it is altered by **OTS193320** treatment.

a. Experimental Workflow



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Caption: ChIP-qPCR/ChIP-seq workflow for H3K9me3 analysis.

b. Detailed Protocol

- Cell Treatment and Cross-linking:
 - Treat cells with **OTS193320** as described above.
 - Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium and incubating for 10 minutes at room temperature.
 - Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
- Cell Lysis and Chromatin Shearing:
 - Wash cells twice with ice-cold PBS.
 - Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication. The optimal sonication conditions should be determined empirically.
- Immunoprecipitation:
 - Pre-clear the chromatin with protein A/G magnetic beads.
 - Incubate a portion of the chromatin with an anti-H3K9me3 antibody overnight at 4°C with rotation. Use a non-specific IgG as a negative control.
 - Add protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-chromatin complexes.
- Washing and Elution:
 - Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
 - Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
- DNA Purification:

- Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
- Analysis:
 - ChIP-qPCR: Quantify the enrichment of H3K9me3 at specific genomic loci using real-time PCR.
 - ChIP-seq: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing to map the genome-wide distribution of H3K9me3.

Conclusion

The protocols outlined in these application notes provide robust methods for assessing the impact of the SUV39H2 inhibitor **OTS193320** on H3K9me3 levels. These techniques are essential for researchers in drug development and epigenetic studies to characterize the mechanism of action of such inhibitors and their potential as therapeutic agents.

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